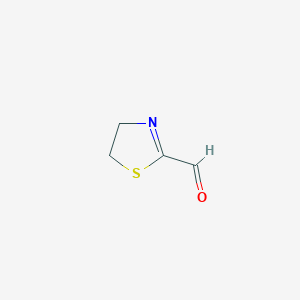
4,5-Dihydro-1,3-thiazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-1,3-thiazole-2-carbaldehyde is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with α-halo aldehydes or ketones. The reaction conditions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydro-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4,5-Dihydro-1,3-thiazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1,3-thiazole-2-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
- 2-Cyanothiazole
- 2-Thiazolemethanol
- 2-Propenal, 3-(2-thiazolyl)-
- 2-Thiazolemethanamine, 4,5-dimethyl-
- 2-Propenoic acid, 3-(2-thiazolyl)-
Comparison: 4,5-Dihydro-1,3-thiazole-2-carbaldehyde is unique due to its specific ring structure and functional groups, which confer distinct reactivity and properties compared to other thiazole derivatives. For instance, its aldehyde group allows for a variety of chemical modifications that are not possible with compounds like 2-Cyanothiazole or 2-Thiazolemethanol .
Properties
CAS No. |
37112-93-9 |
|---|---|
Molecular Formula |
C4H5NOS |
Molecular Weight |
115.16 g/mol |
IUPAC Name |
4,5-dihydro-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C4H5NOS/c6-3-4-5-1-2-7-4/h3H,1-2H2 |
InChI Key |
UYXNILLHLVMIQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















